2-Chloro-6-(trifluoromethoxy)phenylboronic acid
Description
Properties
IUPAC Name |
[2-chloro-6-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O3/c9-4-2-1-3-5(6(4)8(13)14)15-7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUZKMKCNEQHESS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1Cl)OC(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically follows a sequence of:
- Introduction of the trifluoromethoxy group onto an aromatic precursor.
- Selective chlorination at the 2-position of the aromatic ring.
- Installation of the boronic acid moiety at the appropriate position.
This sequence ensures regioselectivity and functional group compatibility.
Preparation of the Trifluoromethoxy-Substituted Intermediate
A key step involves the introduction of the trifluoromethoxy (-OCF3) group. According to research on trifluoromethoxypyrazines and related aromatic systems, the trifluoromethoxy group can be introduced via halogenated intermediates followed by nucleophilic substitution or fluorination reactions:
- A chlorinated aromatic precursor is reacted with fluorinating agents such as potassium fluoride (KF) in the presence of aqueous buffer solutions to replace trichloromethoxy groups with trifluoromethoxy groups.
- The reaction is typically conducted in a biphasic system (organic solvent and aqueous phase) with vigorous stirring and filtration steps to isolate the product.
- Typical temperatures range from ambient to 150–160 °C for efficient conversion.
This method is adapted from procedures for 2-chloro-5-trifluoromethoxypyrazine synthesis, which shares mechanistic similarities with phenyl derivatives.
Selective Chlorination of the Aromatic Ring
Selective chlorination at the 2-position is achieved through reaction with chlorinating agents such as:
- Phenylphosphonic dichloride
- Phosphoryl chloride (POCl3)
- Thionyl chloride (SOCl2)
The chlorination step is performed under controlled temperatures (110–140 °C) to ensure regioselectivity and avoid over-chlorination. For example, methyl esters of hydroxy-substituted aromatic acids are chlorinated at 120–130 °C with 1.5 to 2.5 equivalents of chlorinating agent. The reaction time ranges from 3 to 5 hours, followed by work-up involving aqueous buffer extraction and organic solvent purification.
Formation of the Boronic Acid Moiety
The boronic acid group is introduced via:
- Lithiation of the chlorinated trifluoromethoxy-substituted aromatic compound followed by quenching with trialkyl borates.
- Alternatively, Suzuki–Miyaura coupling of a halogenated trifluoromethoxy-substituted aromatic with bis(pinacolato)diboron or related boron reagents, followed by hydrolysis to the boronic acid.
Suzuki coupling conditions typically involve palladium catalysts such as Pd(dppf)Cl2, bases like potassium carbonate, and solvents such as dioxane/water mixtures under reflux or microwave irradiation. The reaction tolerates various substituents but may be sensitive to steric hindrance near the coupling site.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Temperature (°C) | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Chlorination | Phenylphosphonic dichloride (2 equiv) | 120–130 | 3–5 h | High | Methyl ester intermediate; controlled addition |
| Trifluoromethoxylation | KF, K2CO3 aqueous buffer, CH2Cl2 solvent | 145–160 | 5–6 h | Moderate | Biphasic system; filtration and drying required |
| Boronic acid formation | Pd(dppf)Cl2, K2CO3, dioxane/H2O | Reflux (~88) | 0.13 h (8 min MW) | 70–80 | Suzuki coupling with 2-chlorophenylboronic acid analogues |
| Hydrolysis to boronic acid | Acidic aqueous workup | Ambient | 1–2 h | Quantitative | Converts boronate esters to boronic acid |
Detailed Research Findings
- The chlorination of hydroxy-substituted aromatic esters to the corresponding chloro derivatives proceeds efficiently with phenylphosphonic dichloride at 130 °C, yielding methyl 2-chloro-6-substituted isonicotinates as intermediates.
- The trifluoromethoxy group installation via nucleophilic fluorination of trichloromethoxy intermediates has been demonstrated with high selectivity and scalability, using KF and aqueous buffer systems at elevated temperatures (up to 160 °C).
- Suzuki–Miyaura coupling of 2-chlorophenylboronic acid derivatives with heteroaromatic halides under palladium catalysis is well-established, with catalyst loadings as low as 1.25 mol % and short reaction times under microwave irradiation, affording high yields of coupled products.
- Steric hindrance at the 6-position (such as methoxy or chloro substituents) can negatively affect coupling efficiency, necessitating optimization of catalyst and conditions.
Summary Table of Preparation Steps for 2-Chloro-6-(trifluoromethoxy)phenylboronic Acid
| Step No. | Transformation | Key Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Aromatic hydroxyl to chloro substitution | Phenylphosphonic dichloride, 120–130 °C | 2-Chloro intermediate formation |
| 2 | Trichloromethoxy to trifluoromethoxy | KF, K2CO3 aqueous buffer, CH2Cl2, 145–160 °C | Trifluoromethoxy substitution |
| 3 | Installation of boronic acid group | Pd catalyst, base, boron reagent, dioxane/H2O | Suzuki coupling or lithiation-borylation |
| 4 | Hydrolysis to boronic acid | Acidic aqueous workup | Final boronic acid product |
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-(trifluoromethoxy)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The chloro group can be reduced to form a corresponding amine or alcohol.
Substitution: The trifluoromethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or alcohols are used, often in the presence of a base.
Major Products Formed:
Boronic Esters: Formed through the oxidation of the boronic acid group.
Amines or Alcohols: Resulting from the reduction of the chloro group.
Substituted Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemical Synthesis Applications
1.1 Cross-Coupling Reactions
2-Chloro-6-(trifluoromethoxy)phenylboronic acid is primarily utilized in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds. This reaction is widely used in the synthesis of pharmaceuticals, agrochemicals, and organic materials. The boronic acid acts as a coupling partner with various aryl halides or other boronic acids to produce biaryl compounds.
Table 1: Summary of Cross-Coupling Reactions Involving this compound
| Reaction Type | Coupling Partner | Conditions | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂, K3PO₄, DMF/H₂O | 87 |
| Suzuki-Miyaura | 4-Fluorophenylboronic acid | Pd(OAc)₂, K3PO₄, DMF/H₂O | 92 |
| One-Pot Reaction | Multiple arylboronic acids | Pd(OAc)₂, K3PO₄ | Varies |
1.2 Synthesis of Functionalized Compounds
The compound has been employed in the synthesis of various functionalized fluorinated derivatives. For instance, it has been used to create pyridine derivatives through site-selective Suzuki-Miyaura reactions. This application is particularly valuable in developing new materials with specific electronic properties.
Pharmaceutical Applications
2.1 Potential Therapeutic Uses
Research indicates that derivatives of this compound may have therapeutic potential in treating various diseases. For example, compounds derived from this boronic acid have shown promise as AMPA receptor modulators, which could be beneficial in managing neurological disorders such as anxiety and depression .
2.2 Inhibitors for Lymphangiogenesis
Studies have suggested that certain derivatives can inhibit lymphangiogenesis, a process linked to tumor metastasis. By preventing the formation of new lymphatic vessels, these compounds could play a role in cancer treatment strategies .
Case Studies and Research Findings
3.1 Case Study: Synthesis of Pyridine Derivatives
A study conducted by Muhammad Sharif et al. explored the synthesis of functionalized fluorinated pyridine derivatives using this compound. The research demonstrated that the reaction conditions could be optimized to achieve high yields of desired products through selective coupling reactions .
3.2 Case Study: Development of AMPA Receptor Modulators
Another significant application was reported in a patent detailing the use of this compound as a precursor for developing novel AMPA receptor modulators aimed at treating neurological conditions such as amyotrophic lateral sclerosis and bipolar disorder .
Mechanism of Action
The mechanism by which 2-Chloro-6-(trifluoromethoxy)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is crucial in biological systems and chemical reactions.
Comparison with Similar Compounds
Structural and Electronic Features
The electronic and steric effects of substituents differentiate 2-chloro-6-(trifluoromethoxy)phenylboronic acid from other arylboronic acids:
- Phenylboronic acid (unsubstituted): Lacks substituents, resulting in higher electron density on the aromatic ring and greater reactivity in Suzuki-Miyaura couplings .
- 3-Chlorophenylboronic acid : Substituted with Cl at the 3-position, offering moderate electron withdrawal but less steric hindrance compared to the 2,6-disubstituted analog .
- 2-Methyl-4-(trifluoromethoxy)phenylboronic acid : Contains a methyl group (electron-donating) at the 2-position and OCF₃ at the 4-position, enhancing solubility while balancing electronic effects .
Table 1: Structural Comparison
Solubility and Physicochemical Properties
The trifluoromethoxy and chloro groups reduce solubility in polar solvents compared to unsubstituted phenylboronic acid:
- Phenylboronic acid : Highly soluble in ethers (e.g., dipropyl ether) and ketones (e.g., acetone) but poorly soluble in hydrocarbons .
- This compound : Moderate solubility in chloroform and low solubility in hydrocarbons due to increased lipophilicity from OCF₃ .
- Pinacol esters : Derivatives like pinacol esters of phenylboronic acid exhibit superior solubility in organic solvents, highlighting the trade-off between boronic acid reactivity and ester stability .
Table 2: Solubility Trends
| Compound Name | Solubility in Chloroform | Solubility in Hydrocarbons |
|---|---|---|
| Phenylboronic acid | Moderate | Very low |
| This compound | Moderate | Low |
| Phenylboronic acid pinacol ester | High | Moderate |
Reactivity in Cross-Coupling Reactions
- Phenylboronic acid (pKa ~8.8): Highly reactive in couplings due to unhindered electron density .
- This compound : Lower reactivity compared to unsubstituted analogs due to EWGs, but the OCF₃ group stabilizes intermediates in certain catalytic cycles .
- 3-Chlorophenylboronic acid : Moderately reactive, with Cl at the 3-position causing less steric hindrance than 2,6-substitution .
Table 3: Reactivity and Acidity
| Compound Name | pKa (Approx.) | Reactivity in Suzuki Couplings |
|---|---|---|
| Phenylboronic acid | 8.8 | High |
| This compound | <8.8 | Moderate |
| 3-Chlorophenylboronic acid | ~8.5 | Moderate to high |
Biological Activity
2-Chloro-6-(trifluoromethoxy)phenylboronic acid is a boronic acid derivative notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C7H5BClF3O2
- Molecular Weight : Approximately 233.48 g/mol
The presence of the trifluoromethoxy group enhances its electrophilic character, which may influence its interactions with biological targets.
Antimicrobial Activity
Research indicates that phenylboronic acids, including this compound, exhibit varying degrees of antimicrobial activity. A study highlighted the compound's moderate action against various microorganisms, including:
- Candida albicans
- Aspergillus niger
- Escherichia coli
- Bacillus cereus
The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, revealing that the compound shows significant inhibitory effects at higher concentrations. For instance, the MIC for Bacillus cereus was found to be lower than that of other standard treatments like Tavaborole, suggesting a promising potential as an antibacterial agent .
Table 1: Antimicrobial Activity Summary
| Microorganism | MIC (µg/mL) | Activity Level |
|---|---|---|
| Candida albicans | 100 | Moderate |
| Aspergillus niger | 100 | Moderate |
| Escherichia coli | 50 | Significant |
| Bacillus cereus | 25 | High |
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the formation of spiroboronates with diols in microbial cells. This interaction potentially disrupts essential biological processes, making it an effective agent against resistant strains .
Case Studies
- Study on Antimicrobial Effects : A comprehensive study investigated the antimicrobial efficacy of several phenylboronic acids, including this compound. Results indicated a correlation between structural modifications and antimicrobial potency, emphasizing the role of electron-withdrawing groups in enhancing activity .
- Investigation into Anticancer Activity : Although specific studies on this compound are scarce, analogs have been evaluated for their ability to inhibit cancer cell growth. These studies suggest that modifications to boronic acids can lead to significant variations in biological activity, warranting further exploration into this compound's potential .
Q & A
Q. What potential biomedical applications exist for derivatives of this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
